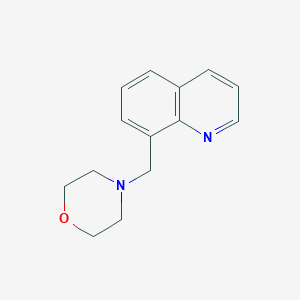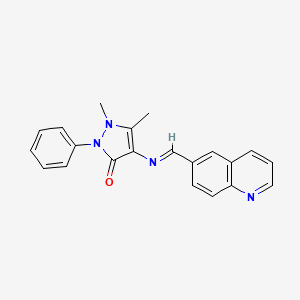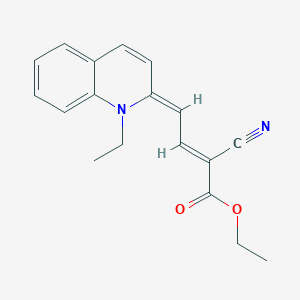
3-(benzenesulfonamido)-N-(pyridin-4-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(benzenesulfonamido)-N-(pyridin-4-ylmethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known as Bz-Phe-PyNMeS and is a derivative of sulfonamide.
Mécanisme D'action
The mechanism of action of 3-(benzenesulfonamido)-N-(pyridin-4-ylmethyl)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, which play a crucial role in various physiological processes. For example, the inhibition of carbonic anhydrase by this compound can lead to a decrease in the production of bicarbonate ions, which can result in a decrease in pH and subsequent inhibition of tumor growth.
Biochemical and Physiological Effects
3-(benzenesulfonamido)-N-(pyridin-4-ylmethyl)benzamide has been shown to have several biochemical and physiological effects. It has been reported to exhibit anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and reducing the production of prostaglandins. It has also been shown to induce apoptosis in cancer cells by inhibiting the activity of histone deacetylase and matrix metalloproteinases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(benzenesulfonamido)-N-(pyridin-4-ylmethyl)benzamide in lab experiments is its ability to inhibit the activity of various enzymes, which can be useful in studying their physiological functions. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in vivo.
Orientations Futures
There are several future directions for research on 3-(benzenesulfonamido)-N-(pyridin-4-ylmethyl)benzamide. One potential direction is to investigate its potential applications in treating various types of cancer, including breast, lung, and prostate cancer. Another potential direction is to explore its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and to develop more efficient and cost-effective synthesis methods.
Méthodes De Synthèse
The synthesis of 3-(benzenesulfonamido)-N-(pyridin-4-ylmethyl)benzamide is a complex process that involves several steps. One of the most common methods of synthesizing this compound is the reaction of 4-(chloromethyl)pyridine hydrochloride with 3-aminobenzenesulfonamide in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with benzoyl chloride to obtain the final product.
Applications De Recherche Scientifique
3-(benzenesulfonamido)-N-(pyridin-4-ylmethyl)benzamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. Several studies have shown that this compound exhibits anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been shown to inhibit the activity of various enzymes, including carbonic anhydrase, histone deacetylase, and matrix metalloproteinases.
Propriétés
IUPAC Name |
3-(benzenesulfonamido)-N-(pyridin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c23-19(21-14-15-9-11-20-12-10-15)16-5-4-6-17(13-16)22-26(24,25)18-7-2-1-3-8-18/h1-13,22H,14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTJIGSAXOSHKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzenesulfonamido)-N-(pyridin-4-ylmethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Ethyl-9-nitro-11-oxobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B7464319.png)

![Methyl 2-[4-(2-chloroacetamido)phenyl]acetate](/img/structure/B7464328.png)



![1-[(3E)-3-benzylidene-2-piperidin-1-ylcyclopenten-1-yl]-2,2,2-trifluoroethanone](/img/structure/B7464364.png)
![3-[(3-Methylphenyl)carbamoyl]-1-methylsulfonyl-1-propan-2-ylurea](/img/structure/B7464375.png)
![2-[[4-[phenyl-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]phosphinothioyl]oxyphenyl]methylidene]propanedioic acid](/img/structure/B7464380.png)
![2-[N-(benzenesulfonyl)-4-iodoanilino]-N-methyl-N-phenylacetamide](/img/structure/B7464383.png)
![1-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B7464390.png)
(2-pyridyl)]amino}ethy l)amine](/img/structure/B7464400.png)

